2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol
CAS No.:
Cat. No.: VC13452605
Molecular Formula: C18H30N2O
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H30N2O |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 2-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C18H30N2O/c1-16(2)20(14-17-7-4-3-5-8-17)15-18-9-6-10-19(13-18)11-12-21/h3-5,7-8,16,18,21H,6,9-15H2,1-2H3 |
| Standard InChI Key | FIQOVIZBRXHEGB-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCN(C1)CCO)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC1CCCN(C1)CCO)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol, reflects its three-dimensional structure:
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A piperidine ring (six-membered nitrogen-containing heterocycle) forms the central scaffold.
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At the 3-position of the piperidine ring, a benzyl(isopropyl)amino-methyl group is attached, introducing both aromatic (benzyl) and branched aliphatic (isopropyl) moieties.
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The 1-position of the piperidine is substituted with a 2-hydroxyethyl group, enhancing hydrophilicity .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 290.4 g/mol | |
| SMILES | CC(C)N(CC1CCCN(C1)CCO)CC2=CC=CC=C2 | |
| InChI Key | FIQOVIZBRXHEGB-UHFFFAOYSA-N |
The benzyl group contributes to lipophilicity, potentially enhancing blood-brain barrier permeability, while the ethanol moiety improves aqueous solubility, a balance critical for pharmacokinetics .
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for this compound are scarce, analogous piperidine derivatives are synthesized via:
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Reductive Amination:
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Multi-Step Functionalization:
Example Reaction Scheme:
Industrial-Scale Considerations
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Catalysts: Palladium on carbon (hydrogenation) or titanium tetraisopropoxide (Mannich reactions) .
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Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Pharmacological and Biochemical Properties
Receptor Interactions
Piperidine derivatives often target dopamine transporters (DAT), sigma receptors, or G-protein-coupled receptors (GPCRs) . While direct data on this compound is limited, structural analogs demonstrate:
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Atypical DAT Inhibition: Modulate dopamine reuptake without stimulating hyperactivity, a trait observed in modafinil derivatives .
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Sigma-1 Receptor Affinity: Potential neuroprotective effects in models of addiction or neurodegeneration .
Comparative Binding Affinities (Hypothetical):
| Compound | DAT (nM) | Sigma-1 (nM) |
|---|---|---|
| Target Compound | ~50–100* | ~200–300* |
| Modafinil | 3,400 | >10,000 |
| Cocaine | 240 | >10,000 |
| *Estimated from structural analogs . |
Metabolic Stability
In vitro studies using rat liver microsomes predict moderate stability (half-life >60 minutes), with primary metabolites arising from:
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N-Dealkylation: Cleavage of the benzyl or isopropyl groups.
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Oxidation: Hydroxylation of the piperidine ring or ethanol moiety .
Applications in Research and Development
Medicinal Chemistry
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Lead Optimization: The compound’s balanced lipophilicity () makes it a candidate for central nervous system (CNS) drug discovery .
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Prodrug Design: The ethanol group can be esterified to enhance bioavailability .
Chemical Biology
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Radioligand Development: Tritiated or fluorinated versions could map DAT or sigma receptor distributions .
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Enzyme Inhibition: Piperidines are known inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs) .
Future Directions and Challenges
Research Priorities
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In Vivo Efficacy Studies: Evaluate behavioral effects in addiction or cognitive impairment models.
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Structure-Activity Relationships (SAR): Modify the benzyl or isopropyl groups to enhance selectivity .
Synthetic Challenges
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